![molecular formula C14H16N4OS2 B2776193 3-((4-methyl-5-(propylthio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one CAS No. 847399-99-9](/img/structure/B2776193.png)
3-((4-methyl-5-(propylthio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-((4-methyl-5-(propylthio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one is a complex organic compound characterized by a unique combination of triazole and benzothiazolone functionalities
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-methyl-5-(propylthio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one typically involves a multi-step process:
Formation of the Triazole Core: : The initial step involves the reaction of 4-methyl-5-(propylthio)-1,2,4-triazole with a suitable chloromethylating agent under basic conditions. Common agents include chloromethyl methyl ether or chloromethyl ethyl ether, with bases such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Coupling Reaction: : The resultant chloromethyl-triazole intermediate is then reacted with 2-mercaptobenzoic acid to form the benzothiazolone core. This step usually requires a condensation reaction, facilitated by a dehydrating agent like thionyl chloride (SOCl2) or dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
On an industrial scale, the synthesis can be optimized by employing continuous flow techniques and automation to ensure high yield and purity. The use of less toxic and more cost-effective reagents is also a focus in industrial production to enhance safety and reduce environmental impact.
化学反应分析
Types of Reactions
Oxidation: : 3-((4-methyl-5-(propylthio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one can undergo oxidation, typically using agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2), leading to the formation of sulfoxide or sulfone derivatives.
Reduction: : The compound can be reduced using mild reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), affecting the triazole ring or the thiazole moiety depending on the reaction conditions.
Substitution: : Nucleophilic and electrophilic substitution reactions are common, especially at the benzo[d]thiazol-2(3H)-one core. Reagents like halides (e.g., bromine or chlorine) or alkylating agents (e.g., methyl iodide) can facilitate these reactions.
Common Reagents and Conditions
Oxidation: : Potassium permanganate (KMnO4), Hydrogen peroxide (H2O2)
Reduction: : Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)
Substitution: : Bromine, Chlorine, Methyl iodide
科学研究应用
Chemistry
In chemistry, this compound is utilized as a building block for the synthesis of more complex molecules. Its unique structure allows for the formation of derivatives that can serve as ligands in coordination chemistry or as intermediates in organic synthesis.
Biology
Biologically, 3-((4-methyl-5-(propylthio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one exhibits potential antimicrobial, antifungal, and anticancer properties. Researchers are exploring its role as an inhibitor for certain enzymes and as a modulator of biological pathways.
Medicine
In medicinal chemistry, it is being investigated for its potential therapeutic effects. Studies focus on its ability to act as an active pharmaceutical ingredient (API) in drug formulations aimed at treating infectious diseases and certain types of cancer.
Industry
Industrially, the compound finds applications in the development of agrochemicals, such as herbicides and fungicides, due to its bioactive properties. It also plays a role in material sciences for the synthesis of novel polymers and nanomaterials.
作用机制
The mechanism of action of 3-((4-methyl-5-(propylthio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one involves interaction with specific molecular targets:
Enzyme Inhibition: : The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity. Common targets include kinases and proteases.
Pathway Modulation: : It can modulate biological pathways by interacting with receptors or signaling molecules, affecting processes like cell proliferation, apoptosis, and metabolism.
相似化合物的比较
Compared to other compounds with similar structural motifs, 3-((4-methyl-5-(propylthio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one stands out due to its specific combination of triazole and benzothiazolone functionalities, which contribute to its unique biological and chemical properties.
Similar Compounds
1,2,4-Triazole Derivatives: : Known for their antimicrobial and antifungal properties.
Benzothiazole Derivatives: : Noted for their anticancer and anti-inflammatory activities.
The synergy of these functionalities in this compound enhances its potential across various applications, making it a compound of significant interest in multiple fields of scientific research.
属性
IUPAC Name |
3-[(4-methyl-5-propylsulfanyl-1,2,4-triazol-3-yl)methyl]-1,3-benzothiazol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4OS2/c1-3-8-20-13-16-15-12(17(13)2)9-18-10-6-4-5-7-11(10)21-14(18)19/h4-7H,3,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIKNSRJCTKNKCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NN=C(N1C)CN2C3=CC=CC=C3SC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
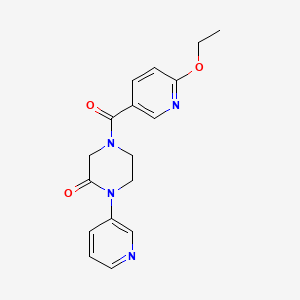
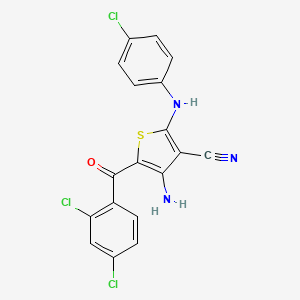
![1-{4-[4-(4,6-dimethyl-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]phenyl}ethan-1-one](/img/structure/B2776114.png)
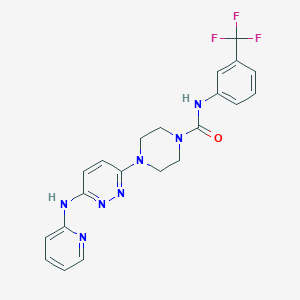
![N-(2,3-dimethylphenyl)-2-[5-(4-methoxyphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide](/img/structure/B2776116.png)
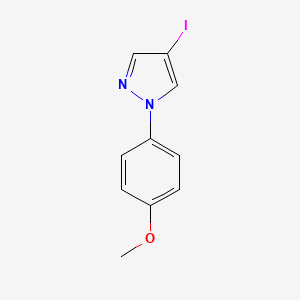
![4-[1-(1,3-Benzodioxol-5-yloxy)ethyl]-2-phenylpyrimidine](/img/structure/B2776122.png)
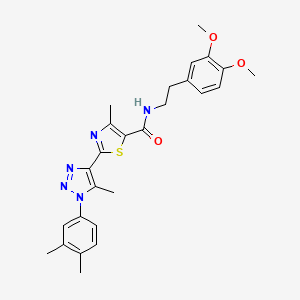
![1-[3-(4-Chlorobenzenesulfonyl)-6-fluoroquinolin-4-yl]piperidine-4-carboxamide](/img/structure/B2776125.png)
![Ethyl 3-(4-chlorophenyl)-5-(cyclohexanecarboxamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2776126.png)
![(E)-4-(Dimethylamino)-N-[3-(4-fluoro-N-methylanilino)propyl]but-2-enamide](/img/structure/B2776127.png)
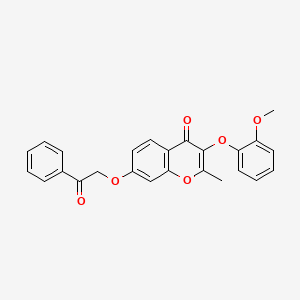
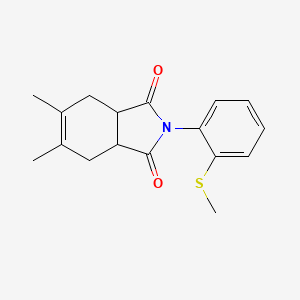
![N-(sec-butyl)-2-(3,4-dimethoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine hydrochloride](/img/structure/B2776132.png)
